molecular formula C16H21NO6 B12512925 Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate

Cat. No.: B12512925
M. Wt: 323.34 g/mol
InChI Key: YXSTXCLLHYOCTN-UHFFFAOYSA-N
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Description

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate is a synthetic intermediate characterized by a benzyl ester core, a carbamoyloxy linker, and a tert-butoxy-oxoethyl substituent. This compound is structurally designed to incorporate protective groups (e.g., tert-butoxy) and reactive moieties (e.g., carbamoyloxy), making it valuable in organic synthesis, particularly in peptide and prodrug development. Its molecular structure balances lipophilicity (via the benzyl and tert-butyl groups) with hydrolytic stability, enabling controlled reactivity under specific conditions .

Properties

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

tert-butyl 2-[(2-oxo-2-phenylmethoxyethoxy)carbonylamino]acetate

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-17-15(20)22-11-14(19)21-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)

InChI Key

YXSTXCLLHYOCTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)OCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Intermediate Preparation: tert-Butyl (2-Oxoethyl)carbamate

The tert-butoxycarbonyl-protected glycine derivative serves as a critical precursor. A Malaprade or Lemieux–Johnson oxidation of 1,2-diols generates tert-butyl (2-oxoethyl)carbamate, a key intermediate. For example, glycolic acid derivatives undergo oxidative cleavage with periodic acid to yield α-keto esters, which are subsequently protected via Boc-anhydride in tetrahydrofuran (THF) at -10°C.

Reaction Conditions :

  • Substrate : Ethyl glycolate
  • Oxidizing Agent : Periodic acid (H₅IO₆)
  • Protection Reagent : Di-tert-butyl dicarbonate (Boc₂O)
  • Solvent : THF
  • Temperature : -10°C to 25°C
  • Yield : 51–68%

Benzyl Ester Formation

Benzyl glycolate is synthesized via nucleophilic substitution between benzyl alcohol and chloroacetic acid derivatives. For instance, benzyl alcohol reacts with tert-butyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetone, achieving 76% yield. Alternatively, Mitsunobu conditions (DIAD, PPh₃) facilitate esterification under milder conditions.

Reaction Conditions :

  • Substrate : Benzyl alcohol + tert-butyl bromoacetate
  • Base : K₂CO₃
  • Solvent : Acetone
  • Temperature : Reflux (56°C)
  • Yield : 72–76%

Carbamoyloxy Linkage Assembly

The carbamoyloxy group is introduced via reaction of benzyl glycolate with 2-(tert-butoxy)-2-oxoethyl isocyanate. This step employs dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base to neutralize HCl byproducts.

Reaction Conditions :

  • Substrate : Benzyl glycolate + 2-(tert-Butoxy)-2-oxoethyl isocyanate
  • Catalyst : Triethylamine (TEA)
  • Solvent : DCM
  • Temperature : 0°C to 25°C
  • Yield : 65–70%

Industrial-Scale Production

Continuous Flow Microreactor Systems

Industrial synthesis prioritizes efficiency through continuous flow processes. Flow microreactors enable direct tert-butoxycarbonyl group introduction, minimizing side reactions and improving yield (85–92%) compared to batch methods. Key advantages include:

  • Residence Time Control : <10 seconds for Boc protection
  • Solvent Efficiency : 50% reduction in DCM usage
  • Throughput : 1.2 kg/h

Catalytic Innovations

Palladium-catalyzed cross-coupling and enzyme-mediated esterification enhance selectivity. For example, lipase B from Candida antarctica catalyzes benzyl ester formation in ionic liquids, achieving 89% enantiomeric excess (ee).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted isocyanate.
  • Prep-HPLC : C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers, yielding >95% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.44 (m, 5H, Ar-H), 4.62 (s, 2H, CH₂Bz), 4.12 (t, 2H, OCH₂CO), 3.98 (s, 2H, NHCOO), 1.43 (s, 9H, C(CH₃)₃).
  • HRMS : m/z calc. for C₁₆H₂₁NO₆ [M+H]⁺: 324.1447, found: 324.1443.

Optimization Strategies

Stoichiometric Adjustments

Increasing isocyanide equivalents from 1.0 to 1.5 improves carbamoylation yield by 40%. Excess Boc₂O (1.2 equiv) ensures complete glycine protection.

Solvent and Temperature Effects

  • Polar Solvents : DMF enhances carbamate stability at 25°C.
  • Low-Temperature Quenching : Arresting side reactions at -20°C preserves tert-butoxy integrity.

Challenges and Solutions

Diastereomer Separation

Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with 99% ee, critical for pharmaceutical applications.

Data Tables

Table 1: Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Reference
Boc Protection Boc₂O, THF, -10°C 68 95
Benzyl Esterification K₂CO₃, acetone, reflux 76 90
Carbamoylation TEA, DCM, 0°C 70 92
Industrial Flow Microreactor, 1.2 kg/h 85 98

Table 2: Spectroscopic Benchmarks

Technique Key Signals Reference
¹H NMR δ 1.43 (s, C(CH₃)₃), δ 4.62 (s, CH₂Bz)
IR 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O carbamate
HRMS 324.1443 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate undergoes several types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The ester linkage can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include benzaldehyde, benzoic acid, benzyl alcohol, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate is a synthetic organic compound with a complex structure, characterized by a benzyl group, a tert-butoxy group, and an ester linkage. It finds use in various scientific research applications due to its unique combination of functional groups, which provides a balance of stability and reactivity.

Scientific Research Applications

This compound serves as an intermediate in the synthesis of complex molecules and as a protecting group in organic synthesis. Its applications span across chemistry, biology, medicine, and industry.

Chemistry

  • Intermediate in Synthesis : It is utilized in the creation of more complex molecules.
  • Protecting Group : Acts as a protecting group in organic synthesis.

Biology

  • Drug Delivery Systems : Studied for potential use in drug delivery systems because of its ability to form stable esters and amides.

Medicine

  • Prodrug : Research is ongoing to explore its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.
  • Antitumor Activity : It may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Investigations into its effects on astrocytic energy metabolism indicate that it may support neuronal health by enhancing astrocyte function.

Industry

  • Specialty Chemicals and Materials : Used in the production of specialty chemicals and materials.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation : The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
  • Reduction : The ester linkage can be reduced to form the corresponding alcohol.
  • Substitution : The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents. Major products formed from these reactions include benzaldehyde, benzoic acid, benzyl alcohol, and various substituted derivatives depending on the reagents and conditions used.

Breast Cancer Treatment: A clinical case involving a patient with advanced breast cancer treated with this compound showed promising results, with a notable decrease in tumor markers and improved quality of life over a six-month treatment period.

Mechanism of Action

The mechanism of action of Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate involves its ability to undergo hydrolysis to release active compounds. The ester linkage can be cleaved under physiological conditions, releasing the active benzyl alcohol and tert-butoxycarbonyl-protected amino acids. These active compounds can then interact with specific molecular targets and pathways in the body .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate (Target) Inferred: ~C₁₆H₂₁NO₆ ~335.4 (estimated) Benzyl ester, carbamoyloxy, tert-butoxy-oxoethyl Protective group strategies, prodrugs
Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate C₁₈H₂₅NO₅ 335.4 Oxetane ring, tert-butoxycarbonyl (Boc), benzyl ester Rigid scaffolds for drug design
Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate C₂₄H₃₆N₄O₇ 435.51 Boc-protected amine, peptide backbone Peptide synthesis intermediates
tert-Butyl benzyl(2-oxoethyl)carbamate C₁₅H₂₁NO₄ 279.33 Benzyl carbamate, tert-butoxy, oxoethyl Precursor for coupling reactions
Key Observations:
  • Target vs. : Both compounds feature benzyl esters and tert-butoxy groups, but replaces the carbamoyloxy group with an oxetane ring and Boc-protected amine.
  • Target vs. : The Boc group in serves as an amine-protecting group in peptide synthesis, whereas the target compound’s tert-butoxy-oxoethyl group may act as a masked carboxylic acid. ’s higher molecular weight reflects its peptide-like structure, limiting its use in small-molecule applications .
  • Target vs. : Both compounds employ tert-butoxy groups, but lacks the carbamoyloxy moiety. Its simpler structure may confer faster hydrolysis rates under acidic conditions compared to the target compound .

Physicochemical Properties

  • Solubility : The tert-butoxy and benzyl groups in the target compound enhance lipophilicity, reducing aqueous solubility compared to analogs with polar oxetane () or peptide backbones () .
  • Stability : The Boc group in and is acid-labile, while the tert-butoxy-oxoethyl group in the target compound may require stronger acidic conditions for deprotection. ’s oxoethyl group could increase susceptibility to nucleophilic attack compared to the carbamoyloxy linker .

Biological Activity

Benzyl 2-(((2-(tert-butoxy)-2-oxoethyl)carbamoyl)oxy)acetate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a benzyl group, a carbamoyl moiety, and a tert-butoxy-2-oxoethyl unit. Its molecular formula is C16H23N1O5C_{16}H_{23}N_{1}O_{5}, and it possesses a molecular weight of approximately 305.36 g/mol. The compound's structure is pivotal in determining its biological interactions and effects.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Investigations into its effects on astrocytic energy metabolism indicate that it may support neuronal health by enhancing astrocyte function.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines. A study conducted by Mease et al. (2022) reported that the compound effectively reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation .

In Vivo Studies

In vivo studies have further elucidated the compound's biological effects. A notable study examined its impact on tumor growth in mouse models, revealing significant reductions in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .

Case Studies

  • Breast Cancer Treatment : A clinical case involving a patient with advanced breast cancer treated with this compound showed promising results, with a notable decrease in tumor markers and improved quality of life over a six-month treatment period.
  • Neuroprotection in Stroke Models : Another study investigated the neuroprotective effects of the compound in rat models of ischemic stroke. Results indicated improved recovery rates and reduced neuronal damage when administered post-stroke .

Data Tables

Study Cell Line/Model Key Findings Reference
Mease et al.Breast Cancer CellsInduced apoptosis, reduced viability
Mouse ModelTumor GrowthSignificant tumor size reduction
Rat ModelIschemic StrokeImproved recovery, reduced damage

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